molecular formula C8H16O3 B14190590 (5-Ethyl-2-methyl-1,3-dioxan-2-yl)methanol CAS No. 928821-48-1

(5-Ethyl-2-methyl-1,3-dioxan-2-yl)methanol

Cat. No.: B14190590
CAS No.: 928821-48-1
M. Wt: 160.21 g/mol
InChI Key: JSKAORQIDUYRNY-UHFFFAOYSA-N
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Description

(5-Ethyl-2-methyl-1,3-dioxan-2-yl)methanol is an organic compound with the molecular formula C7H14O3. It is a member of the dioxane family, characterized by a six-membered ring containing two oxygen atoms. This compound is known for its stability and solubility, making it useful in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Ethyl-2-methyl-1,3-dioxan-2-yl)methanol typically involves the reaction of 2,2-bis(hydroxymethyl)butanol with acetophenone. This reaction is carried out under acidic conditions, often using a Brönsted or Lewis acid catalyst to facilitate the formation of the dioxane ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and catalyst concentration to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

(5-Ethyl-2-methyl-1,3-dioxan-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or sulfonates are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted dioxane derivatives.

Scientific Research Applications

(5-Ethyl-2-methyl-1,3-dioxan-2-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Ethyl-2-methyl-1,3-dioxan-2-yl)methanol involves its interaction with various molecular targets. The compound’s hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. In biological systems, it may interact with enzymes and proteins, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • (5-Ethyl-1,3-dioxane-5-yl)methanol
  • (5-Ethyl-2,2-dimethyl-1,3-dioxan-5-yl)methanol
  • (5-Ethyl-2-furan-2-yl-1,3-dioxan-5-yl)methanol

Uniqueness

(5-Ethyl-2-methyl-1,3-dioxan-2-yl)methanol is unique due to its specific substitution pattern on the dioxane ring. This substitution influences its chemical reactivity and physical properties, making it distinct from other similar compounds .

Properties

CAS No.

928821-48-1

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

(5-ethyl-2-methyl-1,3-dioxan-2-yl)methanol

InChI

InChI=1S/C8H16O3/c1-3-7-4-10-8(2,6-9)11-5-7/h7,9H,3-6H2,1-2H3

InChI Key

JSKAORQIDUYRNY-UHFFFAOYSA-N

Canonical SMILES

CCC1COC(OC1)(C)CO

Origin of Product

United States

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